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molecular formula C13H19N3O2 B2662923 Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate CAS No. 1346673-86-6

Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate

Cat. No. B2662923
M. Wt: 249.314
InChI Key: VWZBYNYTJNRVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 250-mL round-bottomed flask equipped with a magnetic stirrer was charged with 117b (2.44 g, 5.91 mmol), methanol (80 mL), 50% hydroxylamine in water (390 mg, 11.8 mmol) and the reaction was stirred at room temperature for 4 h. After this time, the reaction mixture was concentrated, and the resulting residue was purified by column chromatography to afford an 86% yield (1.27 g) of 117c as a yellow solid: mp 103-104° C.; 1H NMR (500 MHz, CDCl3) δ 7.94 (d, 1H, J=2.0 Hz), 7.49 (dd, 1H, J=8.5, 2.5 Hz), 6.53 (d, 1H, J=8.5 Hz), 4.48 (br s, 2H), 4.30 (t, 2H, J=8.5 Hz), 3.88 (dd, 2H, J=8.5, 4.5 Hz), 3.62 (m, 1H), 1.44 (s, 9H); MS (ESI+) m/z 249.9 (M+H).
Name
117b
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]2[N:20]=[CH:19][C:18]([CH:21]3[CH2:24][N:23]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:22]3)=[CH:17][CH:16]=2)C2C=CC=CC=2)C=CC=CC=1.NO.O>CO>[NH2:14][C:15]1[N:20]=[CH:19][C:18]([CH:21]2[CH2:22][N:23]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:24]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
117b
Quantity
2.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=CC=C(C=N1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
390 mg
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottomed flask equipped with a magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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